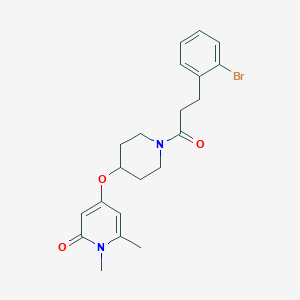

4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3/c1-15-13-18(14-21(26)23(15)2)27-17-9-11-24(12-10-17)20(25)8-7-16-5-3-4-6-19(16)22/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSVZTGLRGQEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 420.297 g/mol. The structure features a bromophenyl group, a piperidine ring, and a dimethylpyridinone moiety, which contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and pain.

- Enzyme Inhibition : It may inhibit specific enzymes that are critical in metabolic pathways or inflammatory responses.

- Oxidative Stress Modulation : The compound could influence oxidative stress levels by affecting the production of reactive oxygen species (ROS).

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related piperidine derivatives can inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a crucial role in the inflammatory response .

Antioxidant Properties

The compound may also exhibit antioxidant effects. By modulating oxidative stress pathways, it can potentially reduce cellular damage caused by free radicals. This is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that similar compounds have cytotoxic effects against certain cancer cell lines. For example, derivatives have shown dose-dependent cytotoxicity in small-cell lung cancer (SCLC) cell lines, indicating potential as an anticancer agent .

Case Studies

- Inflammation Models : In murine models of inflammation, compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as IL-6 and TNF-alpha. These studies highlight the potential for therapeutic applications in conditions like arthritis and other inflammatory diseases .

- Cancer Research : In vitro studies on SCLC cells revealed that these compounds could induce apoptosis and cell cycle arrest, suggesting their utility in cancer treatment strategies .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine ()

- Molecular Formula : C23H25BrN3O

- Key Differences: Replaces the pyridin-2(1H)-one core with an oxazolo[4,5-b]pyridine ring. Contains a benzyl group on piperidine instead of a bromophenylpropanoyl chain.

- Implications: The oxazole ring may reduce metabolic oxidation compared to pyridinone but could limit hydrogen-bonding capacity.

Compound B : 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one ()

- Molecular Formula : C20H23BrN2O4

- Key Differences: Substitutes the 3-(2-bromophenyl)propanoyl group with a 2-bromo-5-methoxybenzoyl moiety.

- Implications: The benzoyl group reduces conformational flexibility compared to the propanoyl linker. Methoxy substitution may improve solubility but compete with bromine for hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~449.3 (estimated) | 432.4 | 435.3 |

| LogP (Predicted) | ~3.2 (high lipophilicity) | 3.8 | 2.9 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Halogen Atoms | 1 (Br) | 1 (Br) | 1 (Br) |

| Key Functional Groups | Propanoyl linker | Oxazole ring | Methoxybenzoyl |

Key Takeaways :

- Structural modifications in the piperidine and aromatic regions significantly influence physicochemical and biological behavior.

- Halogenation (Br) and linker design are pivotal for optimizing target engagement and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can reaction yields be improved?

- Methodology : Synthesis of structurally related pyridin-2-ones (e.g., 4-trifluoromethyl derivatives) involves multi-step protocols such as nucleophilic substitution, acylations, or cyclocondensations. For example, method C (yield: 23–36%) and method D (yield: 19–67%) from utilize controlled temperature (0–5°C for exothermic steps) and anhydrous conditions to minimize side reactions. Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), or catalytic additives (e.g., triethylamine for acid scavenging) .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs: ethanol/water) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use spectroscopic techniques:

- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1100–1250 cm⁻¹) functional groups .

- NMR (¹H, ¹³C, ¹⁹F) : Assign peaks for piperidine protons (δ 1.5–3.5 ppm), pyridinone aromatic protons (δ 6.5–8.5 ppm), and bromophenyl substituents (δ 7.2–7.8 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and binding affinities?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with free energy calculations (MM-PBSA/GBSA) .

- ADMET prediction : Tools like SwissADME or pkCSM estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test profiles) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

- Methodology :

- Dose-response studies : Use standardized assays (e.g., IC₅₀ determination in cell lines vs. ED₅₀ in animal models) to identify discrepancies. Account for bioavailability differences via pharmacokinetic profiling (plasma half-life, tissue distribution) .

- Metabolite identification : Perform LC-MS/MS to detect active/inactive metabolites in liver microsomes or serum .

Q. What experimental designs are recommended for evaluating acute and chronic toxicity in preclinical models?

- Methodology :

- Acute toxicity : Follow OECD Guideline 423 using Sprague-Dawley rats (n=5/dose). Monitor mortality, clinical signs (e.g., respiratory distress), and histopathology (liver/kidney sections) for 14 days .

- Chronic toxicity : Conduct 90-day repeated-dose studies (CD-1 mice) with hematological, biochemical, and organ weight analyses. Compare results to negative/positive controls .

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl or CF₃ groups) and evaluate changes in potency .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. Validate with leave-one-out cross-validation (q² > 0.5) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .

- Design of experiments (DoE) : Use factorial designs (e.g., Taguchi method) to optimize critical parameters (temperature, catalyst loading) .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.